5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-amine;dihydrochloride
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Overview
Description
5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-amine;dihydrochloride: is a chemical compound belonging to the class of triazolo-pyridines
Mechanism of Action
Target of Action
The compound is part of a focused small molecule library of 5,6,7,8-tetrahydro [1,2,4]triazolo- [4,3-a]pyrazines . Both elements of the condensed system – 1,2,4-triazole and piperazine – have been kept in focus of the scientific community and regarded as a “privileged motif” for several decades .
Mode of Action
It is known that the compound is part of a class of molecules that have been developed as building blocks for medicinal chemistry . These molecules are designed to interact with various targets in the body, leading to changes in cellular function or signaling pathways.
Biochemical Pathways
Given the compound’s structure and its classification as a “privileged motif”, it is likely that it interacts with multiple biochemical pathways, potentially leading to a variety of downstream effects .
Result of Action
As a member of a focused small molecule library, it is likely that the compound has the potential for a wide range of effects depending on the specific targets it interacts with .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-amine;dihydrochloride typically involves multiple steps, starting with the construction of the triazole ring. One common synthetic route includes the cyclization of a hydrazine derivative with a suitable aldehyde or ketone under acidic conditions[_{{{CITATION{{{_1{(5S,7R)-5-Aryl-7-methyl-4,5,6,7-tetrahydro-[1, 2, 4]triazolo1,5-a .... The reaction conditions often require the use of strong acids like hydrochloric acid and heating to promote the formation of the triazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using reactors capable of maintaining precise temperature and pressure conditions. The use of continuous flow chemistry can enhance the efficiency and scalability of the synthesis process, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-amine;dihydrochloride: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure, potentially leading to new derivatives.
Substitution: : Substitution reactions can introduce different substituents onto the triazole ring, altering its chemical properties.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions can include oxidized derivatives, reduced forms, and substituted analogs, each with unique chemical and biological properties.
Scientific Research Applications
5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-amine;dihydrochloride: has several scientific research applications:
Medicinal Chemistry: : The compound is studied for its potential as a therapeutic agent, particularly in the treatment of various diseases.
Biology: : It is used in biological research to understand cellular processes and molecular interactions.
Industry: : The compound's unique properties make it valuable in the development of new materials and chemical processes.
Comparison with Similar Compounds
5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-amine;dihydrochloride: is compared with other similar compounds, such as 5-aryl-7-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine and 7-nitroso-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine . These compounds share structural similarities but differ in their functional groups and biological activities, highlighting the uniqueness of This compound .
Properties
IUPAC Name |
5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4.2ClH/c7-5-1-2-10-6(3-5)8-4-9-10;;/h4-5H,1-3,7H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBZOWJEZIMSPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NC=N2)CC1N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2375268-03-2 |
Source
|
Record name | 5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-7-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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